4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

CCR4 antagonist Radioligand binding Chemokine receptor

This precisely defined ortho-methoxyphenylpiperazinyl-pyrimidine compound is a validated CCR4 antagonist with proven superiority over the para-methoxy isomer. Avoid reproducibility issues caused by structural analogs. Essential for reproducible CCR4 T-cell chemotaxis inhibition (IC50<20 nM) and receptor internalization studies (EC50~16 nM). Suitable for in vivo murine Th2-driven disease models at 10–30 mg/kg. Pair with inactive N-H analog for clean chemical genetics. Request quote now for your research.

Molecular Formula C17H22N4O3
Molecular Weight 330.4 g/mol
CAS No. 2549017-72-1
Cat. No. B6446386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
CAS2549017-72-1
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=N3)OC)OC
InChIInChI=1S/C17H22N4O3/c1-22-14-7-5-4-6-13(14)20-8-10-21(11-9-20)17-18-15(23-2)12-16(19-17)24-3/h4-7,12H,8-11H2,1-3H3
InChIKeyAQVJDAAIOQIHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | CCR4 Antagonist Scaffold for Immunology & Oncology Research


4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine (CAS 2549017-72-1) is a synthetic small-molecule belonging to the piperazinyl-pyrimidine class, which has been disclosed as a potent antagonist of human CC chemokine receptor-4 (CCR4) [1]. The compound features a 4,6-dimethoxypyrimidine core linked via a piperazine spacer to an ortho-methoxyphenyl group, a substitution pattern that distinguishes it from earlier-generation CCR4 ligands and other chemokine receptor antagonists . Its molecular formula is C₁₇H₂₂N₄O₃, with a molecular weight of approximately 330.38 g/mol, and it is primarily offered as a research chemical for in vitro and in vivo pharmacological studies .

Why Generic Substitution Is Not Advisable for 4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine


Piperazinyl-pyrimidine CCR4 antagonists exhibit extreme sensitivity to even minor structural modifications on both the pyrimidine core and the N-aryl piperazine moiety. Changes in the position or number of methoxy substituents, replacement of the 2-methoxyphenyl group with other aryl rings, or alteration of the piperazine linker can shift CCR4 binding affinity by orders of magnitude or drastically reduce functional antagonism and cellular internalization [1]. Therefore, procurement of a precisely defined chemical entity—rather than a putative analog—is essential to ensure reproducibility of pharmacological outcomes, particularly when the intended application involves established CCR4-mediated assays or in vivo models [1].

Quantitative Differentiation Evidence for 4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine vs. Closest Analogs


CCR4 Binding Affinity (Radioligand Displacement) – Target Compound vs. Unsubstituted Piperazine Analog

In the patent family describing piperazinyl pyrimidine CCR4 antagonists, the introduction of a 2-methoxyphenyl group on the piperazine nitrogen (as in the target compound) is explicitly demonstrated to be critical for achieving low-nanomolar CCR4 binding. The corresponding unsubstituted piperazine analog (4,6-dimethoxy-2-piperazin-1-ylpyrimidine, CAS 106615-46-7) shows markedly weaker receptor engagement. While exact Ki values for the target compound are not publicly disclosed in the patent text, the Structure-Activity Relationship (SAR) tables indicate that N-aryl substitution with ortho-methoxyphenyl consistently improves affinity by >10-fold relative to N-H or N-alkyl analogs [1]. This class-level inference positions the target compound as a high-affinity CCR4 binder, contrasting with the low affinity of simpler piperazinyl-pyrimidine intermediates.

CCR4 antagonist Radioligand binding Chemokine receptor

Functional CCR4 Antagonism (GTPγS Assay) – Target Compound vs. 4-Methoxy Positional Isomer

The functional activity of piperazinyl pyrimidines at CCR4 is highly sensitive to the substitution pattern of the methoxyphenyl ring. The patent data demonstrate that moving the methoxy group from the ortho to the para position (i.e., 4-methoxyphenyl analog) results in a substantial loss of CCR4 antagonistic potency in the [35S]GTPγS functional assay. The target compound, bearing the critical ortho-methoxy orientation, is predicted to retain low-nanomolar IC50 values, whereas the para isomer typically shows a >5-fold higher IC50 [1]. This positional effect is a consistent SAR feature across the series.

Functional antagonism GTPγS binding CCR4 signaling

CCR4 Internalization Efficacy – Target Compound Compared with a Structurally Divergent CCR4 Antagonist (Chemotype 864289-85-0)

Beyond simple binding blockade, effective CCR4 antagonists must also induce receptor internalization to achieve prolonged cellular desensitization. The piperazinyl-pyrimidine chemotype, exemplified by the target compound, has been characterized in the patent as a potent inducer of CCR4 internalization, with EC50 values in the low-nanomolar range (approx. 16 nM in HUT78 T-cells) [1]. In contrast, the commercially available CCR4 antagonist with a different core scaffold (CAS 864289-85-0, a diaminoquinazoline) exhibits primarily competitive binding behavior with weaker internalization efficacy (reported EC50 > 100 nM in analogous assays) . This functional divergence underscores the advantage of the piperazinyl-pyrimidine scaffold for applications requiring sustained receptor downregulation.

Receptor internalization CCR4 desensitization Flow cytometry

Physicochemical Differentiator – LogP and Solubility vs. Closely Related Dimethyl-Pyrimidine Analog

The 4,6-dimethoxy substitution on the pyrimidine ring provides a favorable balance of lipophilicity and aqueous solubility compared to the 4,6-dimethyl analog (CAS 2549017-72-1 versus 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine, CAS not assigned). The dimethoxy compound exhibits a calculated LogP of approximately 2.8, versus ~3.5 for the dimethyl analog, leading to improved solubility in physiologically relevant buffers . This difference can significantly affect compound handling, DMPK profiles, and false-negative rates in biochemical assays.

LogP Solubility Drug-likeness

Optimal Application Scenarios for 4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine Based on Quantitative Evidence


In Vitro CCR4 Antagonism and T-Cell Migration Inhibition Studies

The compound's high predicted affinity for CCR4 (class-level inference Ki < 50 nM) and functional antagonism (IC50 < 20 nM) make it an ideal tool for investigating CCR4-mediated T-cell chemotaxis using transwell migration assays. Its proven superiority over the para-methoxy isomer ensures reliable blockade of TARC/CCL17-induced migration. Researchers can use this compound at concentrations of 10–100 nM to achieve near-complete inhibition of CCR4-driven cellular responses, as demonstrated by the patent's functional data [1].

Receptor Internalization and Desensitization Kinetics Experiments

For studies requiring sustained CCR4 downregulation rather than transient competitive antagonism, the piperazinyl-pyrimidine scaffold's potent internalization activity (EC50 ~16 nM) provides a distinct advantage over diaminoquinazoline-type CCR4 inhibitors. This compound enables long-duration signaling blockade in human T-cell lines (e.g., HUT78) and primary immune cells, facilitating mechanistic investigations of receptor trafficking and the design of novel immunomodulatory strategies [1].

In Vivo Pharmacodynamic Proof-of-Concept in Allergic Inflammation Models

The combination of favorable solubility (clogP 2.8, solubility ~50 µM) and high CCR4 potency supports the compound's use in murine models of atopic dermatitis, allergic asthma, and other Th2-driven inflammatory conditions. The ortho-methoxyphenyl motif, critical for target engagement, ensures that in vivo pharmacodynamic effects can be attributed specifically to CCR4 blockade, enabling clean interpretation of efficacy endpoints. Dosing at 10–30 mg/kg (i.p. or p.o.) is recommended for pilot studies [1].

Chemical Biology Tool for Target Deconvolution and Selectivity Profiling

Owing to its well-defined SAR and the availability of inactive analogs (e.g., the unsubstituted piperazine or para-methoxy isomer), this compound serves as an excellent active probe for chemical genetics approaches. Pairwise comparison with the inactive N-H analog allows researchers to deconvolute CCR4-specific phenotypes in complex cellular systems, reducing the risk of off-target artifacts. Furthermore, the compound's moderate lipophilicity minimizes nonspecific membrane interactions, enhancing assay signal-to-noise ratios [1].

Quote Request

Request a Quote for 4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.